Windorphen

Overview

Description

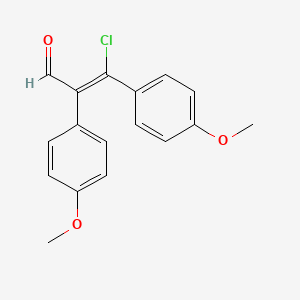

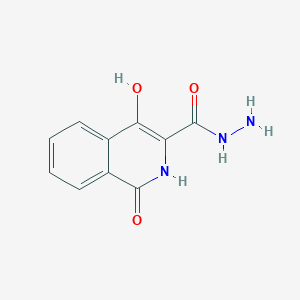

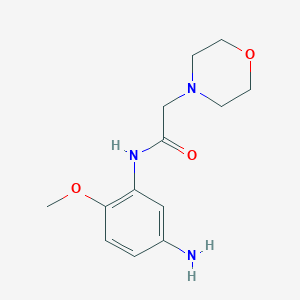

Windorphen, also known as Wnt inhibitor dorsalizing, Histone Acetyltransferase Inhibitor XII, (E) & (Z)-3-Chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde, WD, HAT Inhibitor XII, Wnt Pathway Inhibitor XXII . It is a selective Wnt/β-catenin signaling inhibitor acting through selective inhibition of p300, a histone acetyltransferase (HAT) that also acts as a critical coactivator of β-catenin, a transcription factor that mediates the Wnt signaling pathway involved in embryogenesis and cancer cell survival .

Molecular Structure Analysis

This compound has a molecular formula of C17H15ClO3 and a molecular weight of 302.75 . The IUPAC name for this compound is (E)-3-chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde .Chemical Reactions Analysis

This compound is known to inhibit Wnt3a-inducible TOPFLASH-luciferase activity in a dose-dependent manner . It also causes widespread apoptosis in human colon adenocarcinoma SW480 cells with defective APC gene that constitutively activates Wnt signaling .Physical And Chemical Properties Analysis

This compound is a solid substance . It is insoluble in EtOH and H2O, but it is soluble in DMSO at a concentration of ≥11.45 mg/mL .Scientific Research Applications

Selective Inhibition in Wnt Signaling

Windorphen has been identified as a compound that selectively inhibits the Wnt signal required for ventral development in a zebrafish model. This compound shows remarkable specificity towards β-catenin-1 function and is a selective inhibitor of p300 histone acetyltransferase, a coactivator associated with β-catenin. Its ability to selectively kill cancer cells with Wnt-activating mutations highlights its potential therapeutic applications in oncology (Hao et al., 2013).

Applications in Morphing Aeroelastic Structures

While not directly related to this compound, research in morphing aeroelastic structures, such as the SMorph (Smart Aircraft Morphing Technologies) project, demonstrates the breadth of scientific research in areas that could potentially intersect with the molecular pathways influenced by this compound. These projects explore novel structural concepts and design optimization in aeronautics (Miller et al., 2010).

Rigorous Scientific Research

The emphasis on rigor in scientific research, including the validation and reproducibility of biomedical research findings, is crucial in the context of this compound's application. Ensuring robust and unbiased experimental design and methodology is essential for clinical trials and further pharmaceutical developments involving this compound (Hofseth, 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(Z)-3-chloro-2,3-bis(4-methoxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO3/c1-20-14-7-3-12(4-8-14)16(11-19)17(18)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b17-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRALGZMXHFBPG-WUKNDPDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=C(\C2=CC=C(C=C2)OC)/Cl)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide](/img/structure/B1300750.png)

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300755.png)

![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B1300761.png)

![6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300763.png)